molecular formula C7H15B B1290249 1-Bromo-2,4-dimethylpentane CAS No. 6570-91-8

1-Bromo-2,4-dimethylpentane

Cat. No.: B1290249
CAS No.: 6570-91-8
M. Wt: 179.1 g/mol
InChI Key: SQPLOXIDSDCSKA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethylpentane is an organic compound belonging to the class of alkyl halides, specifically haloalkanes. It is characterized by a bromine atom attached to a carbon chain that includes two methyl groups at the second and fourth positions. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Mechanism of Action

Target of Action

1-Bromo-2,4-dimethylpentane is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary targets are typically molecules with reactive sites, such as double bonds or nucleophilic atoms .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophilic carbon of the this compound, resulting in the replacement of the bromine atom .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the molecules involved. In general, the compound can participate in reactions that lead to the formation of new organic compounds . These reactions can have downstream effects on various biochemical pathways, potentially leading to changes in the synthesis or degradation of certain biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction and the molecules involved. In general, the compound’s action can result in the formation of new organic compounds, potentially leading to changes in cellular biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules that can react with the compound . For example, the rate of nucleophilic substitution reactions can be influenced by the temperature and the concentration of the nucleophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylpentane can be synthesized through the bromination of 2,4-dimethylpentane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2,4-dimethylpentane to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms), where the bromine atom is replaced by a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or ammonia (NH₃).

    Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,4-dimethyl-1-pentene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH₃). Reactions are often carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used. Reactions are usually conducted at elevated temperatures to favor elimination over substitution.

Major Products:

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination Reactions: The major product is typically an alkene, such as 2,4-dimethyl-1-pentene.

Scientific Research Applications

1-Bromo-2,4-dimethylpentane has various applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: This compound can be utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

  • 1-Bromo-2-methylpentane
  • 1-Bromo-3-methylpentane
  • 1-Bromo-4-methylpentane

Comparison: 1-Bromo-2,4-dimethylpentane is unique due to the presence of two methyl groups at the second and fourth positions, which can influence its reactivity and steric properties. Compared to its analogs, this compound may exhibit different rates of reaction and selectivity in nucleophilic substitution and elimination reactions due to the steric hindrance provided by the additional methyl groups.

Properties

IUPAC Name

1-bromo-2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLOXIDSDCSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605736
Record name 1-Bromo-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6570-91-8
Record name 1-Bromo-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4-dimethylpentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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